Ethyl 3-iodocyclobutane-1-carboxylate
Overview
Description
Ethyl 3-iodocyclobutane-1-carboxylate is an organic compound with the molecular formula C7H11IO2. It is a derivative of cyclobutane, a four-membered ring structure, with an ethyl ester and an iodine atom attached to the ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-iodocyclobutane-1-carboxylate typically involves the iodination of ethyl cyclobutane-1-carboxylate. One common method is the reaction of ethyl cyclobutane-1-carboxylate with iodine and a suitable oxidizing agent, such as silver acetate, in an organic solvent like acetonitrile. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired iodinated product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-iodocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides, under appropriate conditions.
Reduction Reactions: The compound can be reduced to ethyl cyclobutane-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., NaCN, RNH2) in polar solvents like DMF or DMSO.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: KMnO4 in aqueous or alkaline conditions.
Major Products:
Substitution: Ethyl 3-substituted-cyclobutane-1-carboxylates.
Reduction: Ethyl cyclobutane-1-carboxylate.
Oxidation: Cyclobutane-1-carboxylic acid.
Scientific Research Applications
Ethyl 3-iodocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Potential precursor for bioactive molecules. Its derivatives may exhibit interesting biological activities.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-iodocyclobutane-1-carboxylate in chemical reactions involves the reactivity of the iodine atom and the ester group. The iodine atom, being a good leaving group, facilitates substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various functionalized products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Ethyl 3-bromocyclobutane-1-carboxylate: Similar structure but with a bromine atom instead of iodine. It is less reactive in substitution reactions compared to the iodinated compound.
Ethyl 3-chlorocyclobutane-1-carboxylate: Contains a chlorine atom. It is even less reactive than the brominated and iodinated analogs.
Ethyl cyclobutane-1-carboxylate: Lacks the halogen atom, making it less versatile in synthetic applications.
Uniqueness: Ethyl 3-iodocyclobutane-1-carboxylate is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis, offering more versatility compared to its brominated and chlorinated counterparts.
Properties
IUPAC Name |
ethyl 3-iodocyclobutane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDYPDQJMPOVDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98431-45-9 | |
Record name | 3-Iodo-cyclobutanecarboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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